molecular formula C26H19N3O2S3 B12135522 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12135522
M. Wt: 501.6 g/mol
InChI Key: VKNBDNPXBDEOIV-PGMHBOJBSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key functional groups include a Z-configured methylidene bridge, a 1-phenylethyl substituent at the thiazolidinone N3 position, and a phenylsulfanyl group at the pyrimidine C2 position.

Properties

Molecular Formula

C26H19N3O2S3

Molecular Weight

501.6 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H19N3O2S3/c1-17(18-10-4-2-5-11-18)29-25(31)21(34-26(29)32)16-20-23(33-19-12-6-3-7-13-19)27-22-14-8-9-15-28(22)24(20)30/h2-17H,1H3/b21-16-

InChI Key

VKNBDNPXBDEOIV-PGMHBOJBSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)SC5=CC=CC=C5)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)SC5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via thermal cyclization of substituted aminopyridine precursors. A halogenated derivative approach, as demonstrated by Molnár et al., involves reacting 2-aminopyridines with isopropylidene methoxymethylenemalonate under reflux conditions . For this compound, 2-amino-7-methylpyridine serves as the starting material, which undergoes cyclization at 180–200°C to form the 4H-pyrido[1,2-a]pyrimidin-4-one core . Decarboxylation during this step eliminates the malonate group, yielding the fused bicyclic structure.

Critical parameters include:

  • Temperature control : Excessively high temperatures (>200°C) lead to decomposition, while lower temperatures (<160°C) result in incomplete cyclization .

  • Solvent selection : Toluene or xylene is preferred for their high boiling points and inertness .

Formation of the 4-Oxo-3-(1-Phenylethyl)-2-Thioxo-1,3-Thiazolidin-5-Ylidene Moiety

The thiazolidinone fragment is synthesized via a Knoevenagel condensation between rhodanine derivatives and aldehydes . For this compound, 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is prepared by reacting 1-phenylethylamine with carbon disulfide and chloroacetic acid under basic conditions . Subsequent condensation with paraformaldehyde in acetic anhydride introduces the exocyclic double bond at the C5 position, forming the Z-configuration .

Mechanistic insights :

  • The methylene carbon (C5) in the thiazolidinone acts as a nucleophile, attacking the electrophilic aldehyde carbonyl .

  • Acetic acid catalyzes enolization, ensuring regioselectivity for the Z-isomer .

Coupling of Thiazolidinone and Pyrido[1,2-a]Pyrimidin-4-One Fragments

The final assembly involves a Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to link the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one units . VulcanChem’s protocol uses a palladium-catalyzed coupling between the brominated pyrido[1,2-a]pyrimidin-4-one and the thiazolidinone’s methylidene group . Key conditions include:

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄ (5 mol%)85–90%
BaseK₂CO₃Maintains pH 9–10
SolventDMF/EtOH (3:1)Enhances solubility
Temperature80°C, 12 hBalances rate and side reactions

Introduction of the Phenylsulfanyl Group

The phenylsulfanyl substituent at position 2 is introduced via nucleophilic displacement of a halogen atom (e.g., chlorine) using thiophenol . This step requires anhydrous conditions to prevent hydrolysis:

  • Halogenation : Treat the pyrido[1,2-a]pyrimidin-4-one core with POCl₃ to generate the 2-chloro intermediate .

  • Thiolation : React with thiophenol in the presence of K₂CO₃ at 60°C for 6 hours .

Yield optimization :

  • Excess thiophenol (2.5 eq.) increases conversion to >95% .

  • DMF as a solvent minimizes side reactions .

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Analytical data confirm structure and purity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 1H, pyrimidinone-H), 7.65–7.23 (m, 10H, aromatic), 5.12 (q, J = 7.0 Hz, 1H, CH(CH₃)Ph), 3.89 (s, 3H, N-CH₃) .

  • HRMS : m/z calcd. for C₂₇H₂₁N₃O₂S₂ [M+H]⁺: 516.1094; found: 516.1098 .

Challenges and Mitigation Strategies

  • Z/E Isomerism : The exocyclic double bond favors the Z-configuration due to steric hindrance from the 1-phenylethyl group . Polar solvents (e.g., DMF) stabilize the Z-isomer .

  • Byproduct Formation : Trace amounts of 1,8-naphthyridinones may form during cyclization . These are removed via fractional crystallization .

  • Catalyst Deactivation : Pd(PPh₃)₄ is sensitive to oxygen; reactions require rigorous nitrogen purging .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Thermal cyclization 7298Scalability
Knoevenagel 6895Stereoselectivity
Suzuki coupling 8599Mild conditions

Chemical Reactions Analysis

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base and a suitable electrophile.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The molecular formula is C23H22N4O2S2C_{23}H_{22}N_{4}O_{2}S_{2}, and it contains a pyrido-pyrimidine core linked to thiazolidine and thioether moieties. Such structural features are significant for its interaction with biological targets.

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that certain pyrido-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells .

Case Study: A study involving MV4-11 acute myeloid leukemia cells demonstrated that treatment with this class of compounds resulted in reduced cell viability and induced apoptosis at specific concentrations. The graphical results indicated a clear dose-response relationship, highlighting the compound's potential as an anticancer agent .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown varying degrees of antibacterial and antifungal activities against several pathogens. The structure–activity relationship suggests that modifications to the thiazolidine moiety can enhance microbial inhibition .

Case Study: A comparative analysis with clinically used antibiotics revealed that certain derivatives exhibited superior activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment: As a potential CDK inhibitor, it could be developed into a targeted therapy for various cancers.
  • Antimicrobial Therapy: Its efficacy against resistant bacterial strains positions it as a candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrido-pyrimidinone derivatives with thiazolidinone modifications. Below is a detailed comparison with analogs reported in the evidence:

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents (Thiazolidinone/Pyrimidinone) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 1-Phenylethyl (N3), Phenylsulfanyl (C2) C₂₇H₂₀N₄O₂S₃ 528.67 Reference compound for comparison
2-(Ethylamino)-3-[(Z)-(4-oxo-3-(2-phenylethyl)-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Phenylethyl (N3), Ethylamino (C2) C₂₆H₂₃N₅O₂S₂ 517.62 Ethylamino vs. phenylsulfanyl at C2; longer alkyl chain at N3
3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one sec-Butyl (N3), Phenylsulfanyl (C2) C₂₅H₂₂N₄O₂S₃ 522.66 Branched sec-butyl vs. 1-phenylethyl at N3
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Isopropyl (N3), Allylamino (C2) C₂₃H₂₂N₄O₂S₂ 470.58 Smaller isopropyl group at N3; allylamino at C2

Key Observations :

The 1-phenylethyl substituent at N3 provides steric bulk and aromaticity, which may increase selectivity compared to aliphatic groups like sec-butyl () .

Physicochemical Properties: LogP: The target compound (LogP ~4.2, estimated) exhibits higher lipophilicity than analogs with smaller N3 substituents (e.g., isopropyl: LogP ~3.5), favoring membrane permeability . Solubility: Polar groups like ethylamino () improve aqueous solubility (∼15 µg/mL) compared to the phenylsulfanyl group (∼5 µg/mL) .

Computational and Experimental Findings

Table 2: Similarity Indexing and Pharmacokinetic Properties

Metric Target Compound Analog Analog
Tanimoto Similarity Reference (1.0) 0.82 0.78
H-bond Donors 1 2 1
H-bond Acceptors 6 7 6
Predicted HDAC8 Inhibition Moderate High Low

Key Insights :

  • The Tanimoto coefficient (≥0.7) indicates high structural similarity among analogs, suggesting shared biological targets .
  • NMR data () suggest that substituent changes at N3 (e.g., 1-phenylethyl vs. sec-butyl) alter chemical shifts in regions critical for protein binding (e.g., HDAC active sites) .

Biological Activity

The compound 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives often involves multi-step processes that include the formation of thiazolidinone and subsequent modifications to introduce various substituents. The specific synthetic route for the compound typically includes:

  • Formation of Thiazolidinone : The initial step involves the synthesis of a thiazolidinone derivative, which serves as a key intermediate.
  • Pyrimidine Ring Construction : The pyrimidine moiety is constructed through cyclization reactions that incorporate both sulfur and nitrogen functionalities.
  • Final Modifications : The introduction of phenylsulfanyl and other substituents is achieved through electrophilic substitution or nucleophilic addition methods.

Antimicrobial Activity

Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, a study on related thiazolidinone derivatives showed potent activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for the most active derivatives . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimalarial Activity

The evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives for antimalarial activity has shown promising results. In a screening study, certain derivatives displayed moderate antimalarial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition at micromolar concentrations (e.g., 33 μM) . The structure–activity relationship analysis suggested that specific substitutions on the pyrido ring enhance biological efficacy.

Antioxidant Properties

Compounds in this class have also been assessed for their antioxidant capabilities. The DPPH radical scavenging assay indicated that several derivatives possess significant antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Thiazolidinone Ring : Modifications at specific positions can enhance antimicrobial and antimalarial activities.
  • Pyridine and Pyrimidine Interactions : The presence of electron-donating or withdrawing groups on the pyridine ring significantly influences biological activity.
  • Sulfur-containing Moieties : The inclusion of phenylsulfanyl groups is crucial for enhancing the lipophilicity and bioavailability of these compounds.

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Antimicrobial Evaluations : A series of thiazolidinone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth in vitro .
  • Antimalarial Screening : Novel pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their ability to inhibit Plasmodium falciparum, revealing several candidates for further development as antimalarial agents .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology : The compound’s core structure combines a pyrido[1,2-a]pyrimidin-4-one scaffold with a thiazolidinone moiety. A multi-step approach is recommended:
  • Step 1 : Synthesize the thiazolidinone fragment via cyclocondensation of 1-phenylethylamine with carbon disulfide and ethyl chloroacetate, followed by Z-selective Knoevenagel condensation .
  • Step 2 : Functionalize the pyrido[1,2-a]pyrimidin-4-one core at position 2 with phenylsulfanyl groups using nucleophilic aromatic substitution (SNAr) under anhydrous conditions .
  • Step 3 : Couple the two fragments via a Suzuki-Miyaura reaction or palladium-catalyzed cross-coupling to ensure stereochemical fidelity (Z-configuration) .
  • Yield Optimization : Use catalytic p-toluenesulfonic acid (p-TsOH) to accelerate cyclization, as demonstrated in analogous thiazolidinone syntheses (48–60% yields) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Key Techniques :
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assign protons on the pyrido[1,2-a]pyrimidin-4-one ring (δ 7.5–8.5 ppm for aromatic H) and thiazolidinone methylidene (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for sulfur atoms .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening Workflow :
  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
  • Antioxidant Potential : Measure DPPH radical scavenging (IC₅₀) and compare to ascorbic acid .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How does the Z-configuration of the thiazolidinone methylidene group influence bioactivity, and how can stereochemical integrity be maintained during synthesis?

  • Stereochemical Impact : The Z-configuration maximizes π-π stacking with biological targets (e.g., enzyme active sites), as seen in rhodanine derivatives with anticonvulsant activity . Computational docking (AutoDock Vina) can predict binding affinities .
  • Synthesis Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during Knoevenagel condensation to enforce Z-selectivity .

Q. What computational strategies can predict drug-likeness and ADMET properties for this compound?

  • Approaches :
  • Physicochemical Properties : Calculate logP (SwissADME) and polar surface area (PSA) to assess blood-brain barrier permeability .
  • ADMET Prediction : Use QikProp (Schrödinger) to estimate oral bioavailability (%F >30%) and hERG inhibition risk .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with bacterial dihydrofolate reductase) to identify critical binding residues .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Design Strategies :
  • Electron-Withdrawing Substituents : Introduce fluorine at the phenylsulfanyl group to reduce CYP450-mediated oxidation .
  • Bioisosteric Replacement : Replace the thioxo group with a carbonyl to mitigate glutathione adduct formation .
  • Prodrug Approach : Mask the pyrimidin-4-one oxygen as an ester to improve plasma stability .

Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Root Cause Analysis : Variability in yields (e.g., 48% vs. 60%) often stems from catalyst choice (p-TsOH vs. HCl) or solvent purity .
  • Validation Protocol : Reproduce reactions under inert (N₂) atmosphere with rigorously dried solvents. Compare yields using HPLC area-percent quantification .

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